molecular formula C14H12ClIN2O4 B12692073 Einecs 299-164-6 CAS No. 93857-31-9

Einecs 299-164-6

Cat. No.: B12692073
CAS No.: 93857-31-9
M. Wt: 434.61 g/mol
InChI Key: NXAYTNZACJQRQG-HVDRVSQOSA-N
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Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) catalogs chemicals marketed in the EU between 1971 and 1981. Regulatory frameworks like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) prioritize filling toxicological data gaps for EINECS compounds using computational methods, such as read-across and quantitative structure-activity relationships (QSARs), to minimize animal testing .

Properties

CAS No.

93857-31-9

Molecular Formula

C14H12ClIN2O4

Molecular Weight

434.61 g/mol

IUPAC Name

5-chloro-7-iodoquinolin-8-ol;(2S)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C9H5ClINO.C5H7NO3/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8;7-4-2-1-3(6-4)5(8)9/h1-4,13H;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1

InChI Key

NXAYTNZACJQRQG-HVDRVSQOSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)O.C1=CC2=C(C(=C(C=C2Cl)I)O)N=C1

Canonical SMILES

C1CC(=O)NC1C(=O)O.C1=CC2=C(C(=C(C=C2Cl)I)O)N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:

    Mononitration: Toluene reacts with a mixture of nitric acid and sulfuric acid to form mononitrotoluene.

    Dinitration: Mononitrotoluene undergoes further nitration to form dinitrotoluene.

    Trinitration: Dinitrotoluene is nitrated once more to produce 2,4,6-trinitrotoluene.

The reaction conditions involve maintaining specific temperatures and using concentrated acids to ensure the complete nitration of toluene.

Industrial Production Methods

Industrial production of 2,4,6-trinitrotoluene follows the same nitration process but on a larger scale. The process is carefully controlled to manage the exothermic nature of the reactions and to ensure the safety of the production environment. The final product is purified through recrystallization to obtain high-purity 2,4,6-trinitrotoluene.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trinitrotoluene undergoes various chemical reactions, including:

    Reduction: It can be reduced to form different amines.

    Oxidation: It can be oxidized to form various oxidation products.

    Substitution: It can undergo substitution reactions where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid are used.

    Substitution: Various nucleophiles can be used to replace the nitro groups under specific conditions.

Major Products Formed

    Reduction: Amines such as 2,4,6-triaminotoluene.

    Oxidation: Various oxidation products depending on the conditions.

    Substitution: Products with different functional groups replacing the nitro groups.

Scientific Research Applications

2,4,6-trinitrotoluene has been extensively studied for its explosive properties and its applications in military and industrial settings. It is used in the production of explosives, demolition charges, and as a reference material in analytical chemistry. Additionally, it has been studied for its environmental impact and the development of detection methods for explosive residues.

Mechanism of Action

The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition process involves the breaking of the nitro groups, leading to the formation of gases such as nitrogen, carbon monoxide, and carbon dioxide. This rapid gas formation results in a high-pressure explosion.

Comparison with Similar Compounds

Methodologies for Comparing EINECS 299-164-6 with Analogous Compounds

Structural Similarity Analysis

EINECS compounds are compared using molecular fingerprints and the Tanimoto similarity index (≥70% similarity threshold). For example, REACH Annex VI Table 3.1 compounds (labeled for toxicity) are mapped to structurally similar EINECS entries to enable read-across predictions. A study demonstrated that 1,387 labeled chemicals could cover 33,000 unlabeled EINECS compounds via this approach, highlighting the efficiency of structural analog identification .

Physicochemical Property Profiling

Computational tools like EPISuite evaluate properties such as hydrophobicity (log Kow), bioavailability, and environmental persistence. In Figure 7 of ERGO’s analysis, 28 reference substances covered >50% of the EINECS physicochemical domain, suggesting that key properties of this compound could be inferred from structurally similar compounds with validated data .

Toxicological Read-Across Predictions

QSAR models predict acute toxicity by extrapolating data from analogs. For instance, organothiophosphates and chlorinated alkanes in EINECS were evaluated using log Kow and in vitro data to estimate fish toxicity . Such models are critical for this compound if experimental data are absent.

Comparative Analysis with Similar Compounds

Table 1: Hypothetical Comparison of this compound and Structural Analogs
Compound (EINECS) Tanimoto Similarity Key Properties (log Kow, Bioavailability) Predicted Acute Toxicity (LC50, mg/L) Data Source
This compound N/A Estimated via EPISuite QSAR model extrapolation N/A
EINECS 201-234-2 85% log Kow = 3.2; High bioavailability Fish LC50 = 12.5 ± 1.8 REACH Annex VI
EINECS 205-398-1 78% log Kow = 2.9; Moderate persistence Daphnia EC50 = 8.9 ± 0.7 QSAR advisory tool

Key Findings :

  • Structural analogs with ≥70% similarity to this compound can predict its properties and hazards .
  • ERGO’s analysis shows that even a small set of reference compounds (e.g., 28 substances) can cover broad physicochemical ranges, reducing the need for exhaustive testing .
  • QSAR models for mononitrobenzenes and chlorinated alkanes achieved >80% accuracy in toxicity predictions, suggesting applicability to this compound if analogs are identified .

Research Implications and Limitations

  • Efficiency : Structural similarity networks reduce reliance on experimental data, covering >20× more compounds with minimal labeled inputs .
  • Uncertainty : Read-across accuracy depends on the quality of analog data and similarity thresholds. Compounds with unique functional groups may require bespoke modeling .
  • Regulatory Gaps : Only 54% of EINECS chemicals are classifiable into QSAR-friendly groups; botanical extracts and complex mixtures remain challenging .

Q & A

Basic Research Questions

Q. What are the primary spectroscopic methods for confirming the structural identity of Einecs 299-164-6, and how can researchers validate purity?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, focusing on characteristic peaks (e.g., δ-values for functional groups). Pair with high-performance liquid chromatography (HPLC) to assess purity (>95% is standard for research-grade compounds). Cross-reference spectral data with published libraries or prior studies, ensuring alignment with CAS registry parameters . For novel derivatives, include mass spectrometry (MS) and elemental analysis to confirm molecular weight and composition .

Q. How should researchers design initial stability studies for this compound under varying environmental conditions?

  • Methodological Answer : Conduct accelerated stability testing by exposing the compound to controlled temperature (e.g., 40°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Use Arrhenius equations to extrapolate shelf-life predictions. Include inert (nitrogen) and oxidative (ambient air) atmospheres to identify dominant degradation pathways .

Q. What statistical approaches are recommended for baseline characterization of this compound’s physicochemical properties (e.g., solubility, melting point)?

  • Methodological Answer : Perform triplicate measurements for each property, applying the Grubbs test to identify outliers. For solubility, use shake-flask methods with UV-Vis quantification. Report mean ± standard deviation and confidence intervals (95% CI). Compare results to literature values using t-tests to assess significance of deviations .

Advanced Research Questions

Q. How can contradictory data in existing studies on this compound’s reactivity be systematically resolved?

  • Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, if conflicting reactivity trends exist in polar vs. non-polar solvents, design controlled experiments varying solvent dielectric constants. Use kinetic modeling (e.g., Eyring plots) to isolate thermodynamic vs. kinetic contributions. Cross-validate with computational chemistry (DFT calculations) to map reaction pathways .

Q. What experimental design principles minimize bias when evaluating this compound’s catalytic activity in multi-step syntheses?

  • Methodological Answer : Implement a factorial design (e.g., 2^k) to test variables like catalyst loading, temperature, and reaction time. Use ANOVA to identify significant interactions. Include negative controls (e.g., catalyst-free reactions) and blind analysis by multiple researchers to reduce observational bias. Replicate results across independent labs to confirm generalizability .

Q. How should researchers optimize synthetic routes for this compound derivatives while ensuring scalability and reproducibility?

  • Methodological Answer : Apply Quality by Design (QbD) principles:

  • Define Critical Quality Attributes (CQAs): Yield, enantiomeric excess, particle size.
  • Identify Critical Process Parameters (CPPs): Temperature, stirring rate, reagent stoichiometry.
  • Use response surface methodology (RSM) to model interactions. Validate robustness via Monte Carlo simulations. Document protocols in line with Beilstein Journal guidelines, including raw data in supplementary materials .

Q. What strategies reconcile discrepancies between computational predictions and experimental data for this compound’s adsorption behavior?

  • Methodological Answer : Conduct sensitivity analyses on computational models (e.g., adjust force-field parameters in molecular dynamics simulations). Validate with experimental isotherm data (Langmuir vs. Freundlich fits) and characterize surface interactions via XPS or AFM. Publish full datasets, including negative results, to facilitate meta-analyses .

Data Analysis & Reporting Guidelines

Q. How to structure a research paper on this compound to meet reproducibility standards?

  • Methodological Answer :

  • Methods : Detail instrument models (e.g., "Bruker AVANCE III 400 MHz NMR"), calibration protocols, and software versions (e.g., Gaussian 16). For novel methods, provide step-by-step protocols in supplementary materials .
  • Data Presentation : Use tables to compare key properties (melting point, solubility) across studies. Include error margins and p-values. For spectral data, attach .cif or .jdx files .
  • Discussion : Address limitations (e.g., "Ambient humidity variations may explain 5% yield discrepancies"). Propose follow-up studies using PICO elements (e.g., "Future work could test higher pressures [Intervention] for enhanced catalytic efficiency [Outcome]") .

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